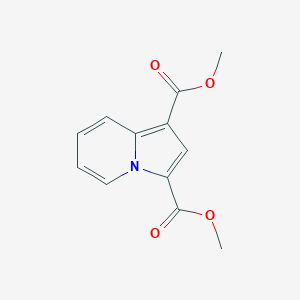
Dimethyl indolizine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl indolizine-1,3-dicarboxylate is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are used as key scaffolds in medicinal chemistry. The compound’s structure consists of an indolizine core with two ester groups at the 1 and 3 positions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl indolizine-1,3-dicarboxylate can be synthesized through various methods, including cyclocondensation, cycloaddition, and cycloisomerization reactions. One common approach involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials and catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl indolizine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced indolizine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the indolizine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized indolizines, reduced indolizine derivatives, and substituted indolizines with various functional groups, depending on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl indolizine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals with specific properties.
Mechanism of Action
The mechanism of action of dimethyl indolizine-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The indolizine core can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The ester groups at the 1 and 3 positions can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl indolizine-1,3-dicarboxylate include other indolizine derivatives such as:
- Indolizine-1-carboxylate
- Indolizine-3-carboxylate
- 2-Aminoindolizine
Uniqueness
This compound is unique due to its dual ester functional groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. This makes it a valuable intermediate for the development of new compounds with diverse biological and chemical properties.
Properties
CAS No. |
82884-78-4 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
dimethyl indolizine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-11(14)8-7-10(12(15)17-2)13-6-4-3-5-9(8)13/h3-7H,1-2H3 |
InChI Key |
LLMOWMCUELNLER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















